molecular formula C16H28N2O4 B14085047 2-(9-(tert-Butoxycarbonyl)-3,9-diazaspiro[5.5]undecan-3-yl)acetic acid

2-(9-(tert-Butoxycarbonyl)-3,9-diazaspiro[5.5]undecan-3-yl)acetic acid

Cat. No.: B14085047
M. Wt: 312.40 g/mol
InChI Key: DZJJLXWCZXOKDC-UHFFFAOYSA-N
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Description

2-(9-(tert-Butoxycarbonyl)-3,9-diazaspiro[5.5]undecan-3-yl)acetic acid is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a spiro-fused piperidine ring system, which is often utilized in medicinal chemistry for the development of various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-(tert-Butoxycarbonyl)-3,9-diazaspiro[5.5]undecan-3-yl)acetic acid typically involves the use of tert-butoxycarbonyl (Boc) protection for the amine group. A common synthetic route includes the coupling of a spirocyclic intermediate with acetic acid derivatives under controlled conditions . The reaction often employs reagents such as dicyclohexylcarbodiimide (DCC) for the activation of carboxylic acids and subsequent coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency, often involving advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(9-(tert-Butoxycarbonyl)-3,9-diazaspiro[5.5]undecan-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions are typically mild to moderate, with temperatures ranging from room temperature to 100°C, depending on the specific reaction .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, and alkylated products. These derivatives are often explored for their potential biological activities .

Mechanism of Action

The mechanism of action of 2-(9-(tert-Butoxycarbonyl)-3,9-diazaspiro[5.5]undecan-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(9-(tert-Butoxycarbonyl)-3,9-diazaspiro[5.5]undecan-3-yl)acetic acid apart from similar compounds is its specific spirocyclic structure, which imparts unique chemical and biological properties. This structure allows for diverse chemical modifications and potential therapeutic applications that are not as readily achievable with other compounds .

Properties

Molecular Formula

C16H28N2O4

Molecular Weight

312.40 g/mol

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonyl]-3,9-diazaspiro[5.5]undecan-9-yl]acetic acid

InChI

InChI=1S/C16H28N2O4/c1-15(2,3)22-14(21)18-10-6-16(7-11-18)4-8-17(9-5-16)12-13(19)20/h4-12H2,1-3H3,(H,19,20)

InChI Key

DZJJLXWCZXOKDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCN(CC2)CC(=O)O)CC1

Origin of Product

United States

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